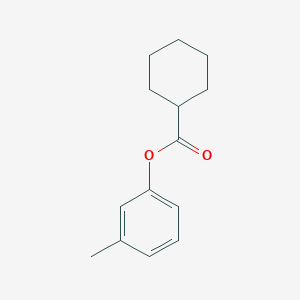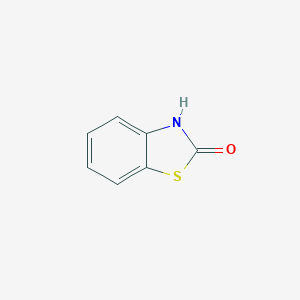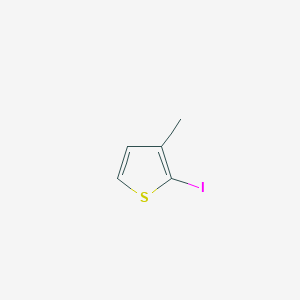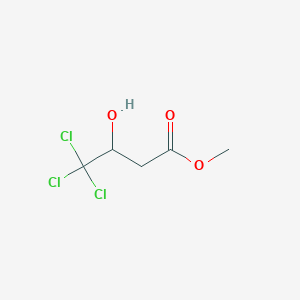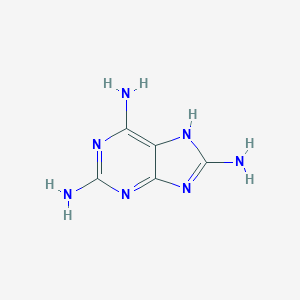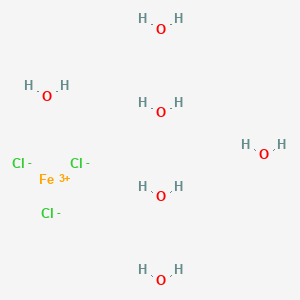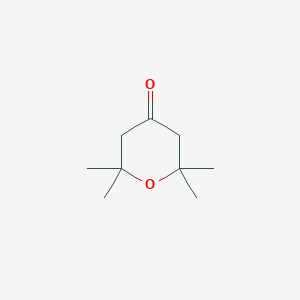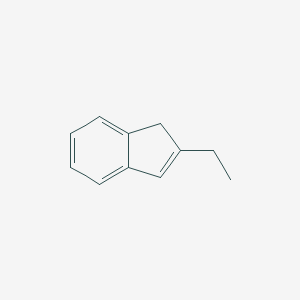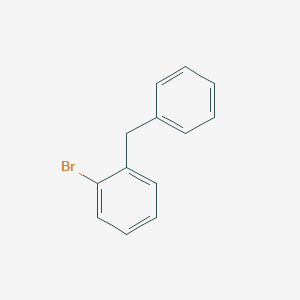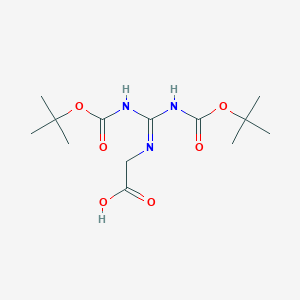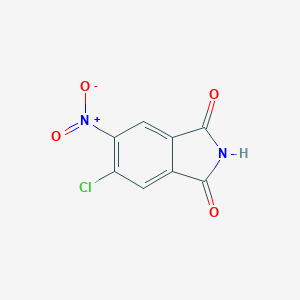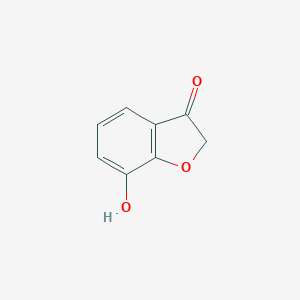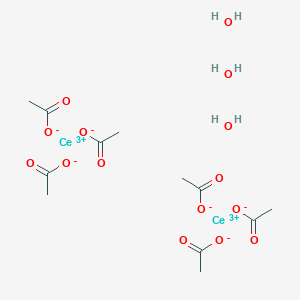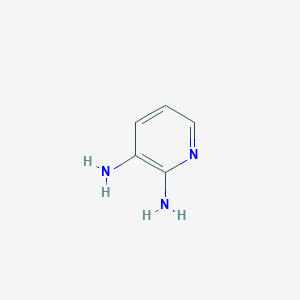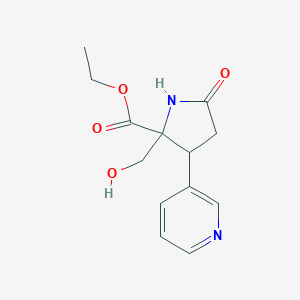
Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate, also known as EPYC, is a chemical compound that has shown potential in various scientific research applications. It is a pyrrolidine-based compound that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate is not fully understood, but it is believed to act by modulating various signaling pathways in the cells. It has been reported to activate the JNK pathway, which plays a crucial role in inducing cell death in cancer cells. Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate has also been reported to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In addition, Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate has been reported to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Effets Biochimiques Et Physiologiques
Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate has been reported to have various biochemical and physiological effects, including the inhibition of cell growth and induction of cell death in cancer cells. It has also been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate has been reported to reduce oxidative stress and improve mitochondrial function in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. However, it also has some limitations, including its poor solubility in water and limited availability.
Orientations Futures
For Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate research include the development of more efficient synthesis methods, identification of its molecular targets, and evaluation of its pharmacokinetic properties.
Méthodes De Synthèse
Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate has been synthesized using different methods, including the reaction of pyrrolidine-2-carboxylic acid with ethyl chloroformate and 3-hydroxymethyl-5-pyridin-3-ylpyrrolidine-2-carboxylic acid with ethyl chloroformate. The synthesis method involves the use of various reagents and solvents, and the reaction conditions are optimized to obtain the desired product.
Applications De Recherche Scientifique
Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate has shown potential in various scientific research applications, including the treatment of cancer, inflammation, and neurodegenerative diseases. It has been reported to exhibit anticancer activity by inducing cell death in cancer cells. Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Numéro CAS |
18707-23-8 |
|---|---|
Nom du produit |
Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate |
Formule moléculaire |
C13H16N2O4 |
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H16N2O4/c1-2-19-12(18)13(8-16)10(6-11(17)15-13)9-4-3-5-14-7-9/h3-5,7,10,16H,2,6,8H2,1H3,(H,15,17) |
Clé InChI |
KAZXLVIZIATVAZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(C(CC(=O)N1)C2=CN=CC=C2)CO |
SMILES canonique |
CCOC(=O)C1(C(CC(=O)N1)C2=CN=CC=C2)CO |
Synonymes |
2-(Hydroxymethyl)-5-oxo-3-(3-pyridyl)pyrrolidine-2-carboxylic acid ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



